molecular formula C6H6F2N2 B6238045 2,4-difluorobenzene-1,3-diamine CAS No. 25170-72-3

2,4-difluorobenzene-1,3-diamine

Cat. No.: B6238045
CAS No.: 25170-72-3
M. Wt: 144.12 g/mol
InChI Key: UYRQABOKRLWBCR-UHFFFAOYSA-N
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Description

2,4-Difluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 4 positions, and two amino groups are substituted at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorobenzene-1,3-diamine typically involves the diazotization of 2,4-difluoroaniline followed by reduction. One common method includes the following steps:

Industrial Production Methods

In industrial settings, continuous-flow reactors are often employed to enhance the efficiency and safety of the synthesis process. This method allows for better control of reaction conditions and minimizes the risks associated with the exothermic nature of diazotization reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluorobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorobenzene-1,3-diamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability and reactivity compared to its halogenated analogs .

Properties

IUPAC Name

2,4-difluorobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQABOKRLWBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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